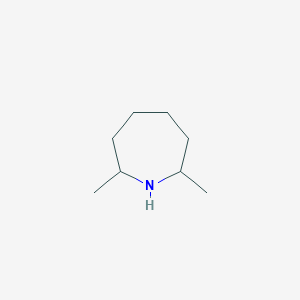

2,7-Dimethyl-azepane

CAS No.:

Cat. No.: VC13762401

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N |

|---|---|

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | 2,7-dimethylazepane |

| Standard InChI | InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | ZGOFYGXJJVTXIZ-UHFFFAOYSA-N |

| SMILES | CC1CCCCC(N1)C |

| Canonical SMILES | CC1CCCCC(N1)C |

Introduction

2,7-Dimethyl-azepane is a seven-membered heterocyclic compound belonging to the azepane family. Azepanes are characterized by their nitrogen-containing saturated ring structures. The molecular formula for 2,7-dimethyl-azepane is , indicating the presence of eight carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. This compound features methyl groups attached at the second and seventh positions of the ring, which influence its chemical properties and reactivity.

Structural Features:

-

Ring System: Seven-membered saturated ring.

-

Substituents: Methyl groups at positions 2 and 7.

-

Hybridization: Predominantly sp³ hybridized atoms in the ring structure.

Synthesis of 2,7-Dimethyl-azepane

The synthesis of 2,7-dimethyl-azepane can be achieved through various methods, often involving cyclization reactions. A common approach includes:

-

Starting with linear precursors containing amine and alkyl functionalities.

-

Cyclization under controlled conditions using catalysts or reagents that promote ring closure.

General Reaction Scheme:

Chemical Reactivity

The presence of a nitrogen atom and methyl substituents contributes to the compound's unique reactivity:

-

Basicity: The nitrogen atom imparts basic properties.

-

Substitution Reactions: The methyl groups can influence regioselectivity in reactions.

-

Potential Functionalization: The compound can undergo further functionalization to introduce additional groups for specific applications.

Applications

2,7-Dimethyl-azepane has potential applications in several fields:

-

Organic Synthesis: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

-

Medicinal Chemistry: Azepane derivatives are known to interact with enzymes or receptors, making them candidates for drug development.

-

Material Science: May serve as a building block for creating novel materials with specific properties.

Comparison with Related Compounds

To understand its significance better, it is useful to compare 2,7-dimethyl-azepane with other azepanes:

| Property | 2,7-Dimethyl-azepane | Unsubstituted Azepane |

|---|---|---|

| Molecular Formula | ||

| Substituents | Methyl groups (2,7) | None |

| Reactivity | Higher due to methyl substituents | Moderate |

| Applications | Broader due to functional diversity | Limited |

Future Research Directions

While the potential applications of 2,7-dimethyl-azepane are promising, further research is needed to fully explore its capabilities:

-

Biological Studies: Investigating its interaction with biological targets such as enzymes or receptors.

-

Material Applications: Exploring its use in advanced materials.

-

Synthetic Modifications: Developing new derivatives with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume